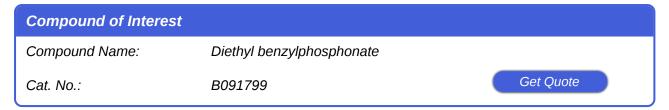


# An In-depth Technical Guide to Diethyl Benzylphosphonate (CAS 1080-32-6)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **Diethyl benzylphosphonate** (CAS 1080-32-6), a versatile reagent in organic synthesis. The information is presented to support research and development activities, with a focus on clear data presentation, detailed experimental protocols, and visual representations of key chemical processes.

## Physicochemical and Spectroscopic Properties

**Diethyl benzylphosphonate** is a colorless to pale yellow liquid with the chemical formula  $C_{11}H_{17}O_3P.[1][2][3]$  It is widely used in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the formation of alkenes.[4]

## **Physical and Chemical Properties**

The key physicochemical properties of **Diethyl benzylphosphonate** are summarized in the table below for easy reference.



Property	Value	Reference(s)
Molecular Formula	C11H17O3P	[3]
Molecular Weight	228.22 g/mol	[5]
CAS Number	1080-32-6	[3]
Appearance	Colorless to pale yellow liquid	[5]
Boiling Point	106-108 °C at 1 mmHg	[6]
Density	1.095 g/mL at 25 °C	[6]
Refractive Index (n <sup>20</sup> /D)	1.497	[6]
Flash Point	>110 °C (>230 °F)	[5]
Vapor Pressure	0.00221 mmHg at 25 °C	
Solubility	Insoluble in water	[6]

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of **Diethyl benzylphosphonate**. The following tables summarize its characteristic spectral data.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment	Reference(s)
7.32 - 7.43	m	-	C <sub>6</sub> H <sub>5</sub>	[7]
4.20 - 4.27	m	-	OCH <sub>2</sub> CH <sub>3</sub>	[7]
3.12	d	J(H,P) = 5.5	PCH <sub>2</sub>	[7]
1.43 - 1.47	m	-	OCH <sub>2</sub> CH <sub>3</sub>	[7]

<sup>&</sup>lt;sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)



Chemical Shift (δ)	Coupling Constant (J) Hz	Assignment	Reference(s)
132.14	d, J(C,P) = 8.2	C (ipso)	[7]
129.41	d, J(C,P) = 6.2	CH (aromatic)	[7]
129.31	d, J(C,P) = 4.8	CH (aromatic)	[7]
128.93	d, J(C,P) = 5.8	CH (aromatic)	[7]
62.55	d, J(C,P) = 4.6	OCH <sub>2</sub>	[7]
33.27	d, J(C,P) = 45.5	PCH <sub>2</sub>	[7]
16.56	d, J(C,P) = 3.5	CH₃	[7]

#### <sup>31</sup>P NMR (Phosphorus-31 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Solvent	Reference	Reference(s)
25.93	CDCl₃	H₃PO₄ (external)	[7][8]

#### IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
~3060, 3030	Aromatic C-H stretch
~2980, 2930, 2900	Aliphatic C-H stretch
~1495, 1455	Aromatic C=C stretch
~1250	P=O stretch
~1020, 960	P-O-C stretch

## **Experimental Protocols**



Detailed methodologies for the synthesis and characterization of **Diethyl benzylphosphonate** are provided below.

## Synthesis of Diethyl benzylphosphonate

A common method for the synthesis of **Diethyl benzylphosphonate** is the Michaelis-Arbuzov reaction. A detailed protocol is as follows:

#### Procedure:

- To a stirred mixture of benzyl halide (1 mmol), add dialkyl phosphite (1 mmol), K₂CO₃ (2 mmol), KI (0.3 mmol), and PEG-400 (0.5 g).
- Stir the reaction mixture at room temperature for 6 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, extract the product with diethyl ether (2 x 10 mL).
- Purify the resulting residual oil by column chromatography using a petroleum ether/ethyl acetate (10%) mixture to yield the final product.

## **Spectroscopic Analysis Protocols**

#### Sample Preparation:

- Dissolve 5-25 mg of Diethyl benzylphosphonate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
- Ensure the solution is homogeneous and free of any particulate matter.
- · Cap the NMR tube securely.

<sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR Acquisition Parameters:

- Spectrometer: Bruker Avance 400 MHz (or equivalent)
- Solvent: CDCl₃



¹H NMR:

• Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

13C NMR:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

31P NMR:

Pulse Program: zgpg30

Number of Scans: 64

Relaxation Delay: 2.0 s

Reference: 85% H₃PO₄ (external)

#### Sample Preparation (Neat Liquid):

- Place one to two drops of neat Diethyl benzylphosphonate onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
- Mount the sandwiched plates in the FT-IR sample holder.

#### FT-IR Acquisition Parameters:

Spectrometer: Shimadzu FT-IR 8300 spectrophotometer (or equivalent)[7]







• Mode: Transmittance

Scan Range: 4000-400 cm<sup>-1</sup>

• Resolution: 4 cm<sup>-1</sup>

Number of Scans: 16

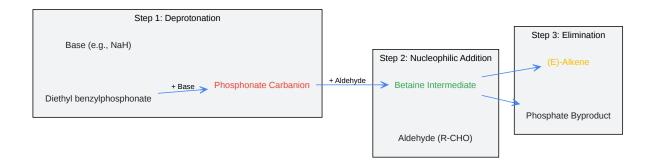
## **Reactivity and Applications in Synthesis**

**Diethyl benzylphosphonate** is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes, particularly (E)-alkenes, with high stereoselectivity.[4]

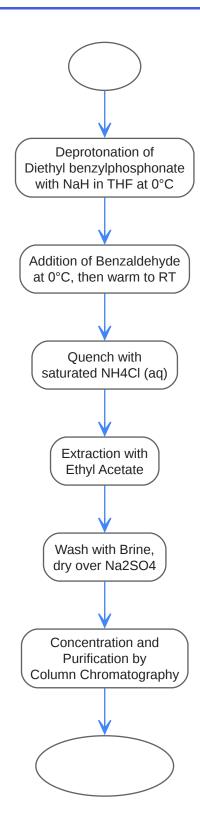
## Horner-Wadsworth-Emmons Reaction: Mechanism

The HWE reaction proceeds through the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. The resulting intermediate eliminates a water-soluble phosphate byproduct to yield the alkene.









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